Benfuracarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunoenzyme Assay and Lateral Flow Immunoassay Methods

Specific Scientific Field: This application falls under the field of biosensing and immunology.

Summary of the Application: In this study, a sensitive monoclonal antibody (mAb) was produced for the simultaneous detection of carbofuran, benfuracarb, carbosulfan, and 3-hydroxy-carbofuran .

Methods of Application: 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) was conjugated to bovine serum albumin (BSA) to prepare the immunogen DDB-BSA, and mice were immunized . Coating antigens were prepared by conjugating DDB and 5-methoxy-2,3-dihydrobenzofuran-3-acetic acid (MDA) to BSA and ovalbumin (OVA), respectively .

Results or Outcomes: After the immunization, a high-affinity mAb 13C8 was obtained. The IC 50 values of the ELISA and QD-LFIA methods for carbofuran were 0.18 ng/mL and 0.67 ng/mL, respectively . The cross-reactivity (CR) values of the two methods for benfuracarb, carbosulfan, and 3-hydroxy-carbofuran ranged from 72.0% to 83.7% .

Pesticide Risk Assessment

Specific Scientific Field: This application is in the field of agriculture and environmental science.

Summary of the Application: Benfuracarb is assessed for its risk as a pesticide, with a focus on its metabolism, distribution, and residue behavior in various crops .

Methods of Application: The studies involved a foliar treatment or stem injection . In the case of soya and maize with soil application, a metabolic pathway of benfuracarb in soil-treated crops could be established .

Results or Outcomes: The results of these studies helped establish the metabolic pathway of benfuracarb in directly treated plants and soil-treated crops .

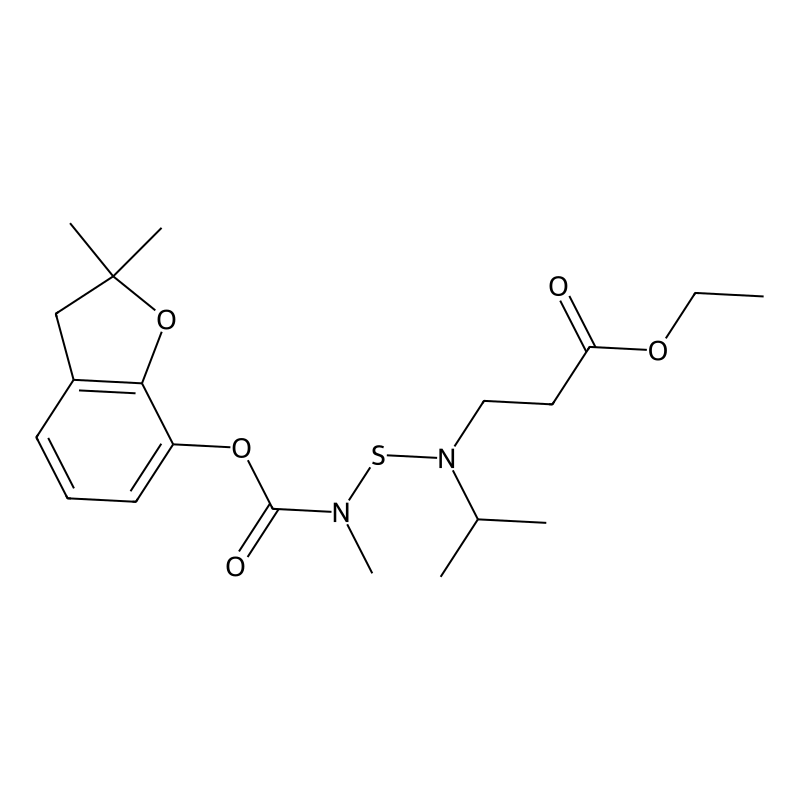

Benfuracarb is a synthetic compound classified as a carbamate insecticide, primarily used for controlling insect pests in various agricultural settings, including vegetables and cereals. Its chemical formula is C20H30N2O5S, and it has a molecular weight of 410.53 g/mol. Benfuracarb functions as an acetylcholinesterase inhibitor, which disrupts the normal function of the nervous system in insects, leading to their death. The compound is characterized by its unique structure that includes a benzofuran moiety, which contributes to its biological activity and efficacy as an insecticide .

Benfuracarb acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, benfuracarb leads to an accumulation of acetylcholine, causing uncontrolled nerve impulses and ultimately insect death.

Benfuracarb exhibits significant biological activity due to its role as an acetylcholinesterase inhibitor. Studies have demonstrated that it possesses lower anti-acetylcholinesterase activity compared to other carbamates, which may influence its toxicity profile and effectiveness in pest control . In toxicity assessments, benfuracarb has shown acute toxicity with an oral LD50 value of approximately 138 mg/kg in rats, indicating moderate toxicity levels compared to other insecticides . Furthermore, it has been identified as a mitotic inhibitor, displaying cytotoxic effects on various biological systems, including plant root growth inhibition assays .

The synthesis of benfuracarb involves several steps that typically start with the formation of the benzofuran structure followed by the introduction of carbamate functionalities. A common synthetic route includes:

- Formation of Benzofuran: Starting from appropriate precursors such as phenolic compounds.

- Carbamate Formation: Reacting the benzofuran derivative with isocyanates or carbamic acid derivatives to introduce the carbamate group.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain benfuracarb with high purity .

Benfuracarb is primarily used in agriculture as an insecticide to control a variety of pests affecting crops like citrus fruits, maize, and sugar beet. Its application helps in managing pest populations effectively while also posing certain risks due to its toxicity profile. Additionally, research has explored its potential use in laboratory settings for studying cytotoxicity and mutagenicity due to its biological effects on cellular systems .

Research on the interactions of benfuracarb with biological systems has highlighted its effects on various organisms. For instance:

- In Zebrafish: Benfuracarb exposure resulted in oxidative stress and impaired growth in embryos and larvae, demonstrating its potential environmental impact .

- In Mammalian Systems: Studies have indicated that benfuracarb can be metabolized into more toxic compounds like carbofuran, necessitating simultaneous monitoring for accurate toxicity assessments during poisoning cases .

Several compounds share structural or functional similarities with benfuracarb. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Key Differences |

|---|---|---|---|

| Carbofuran | C12H15N | Acetylcholinesterase inhibitor | More toxic (oral LD50 ~ 8 mg/kg) |

| Methomyl | C11H15N | Acetylcholinesterase inhibitor | Different chemical structure; higher toxicity profile |

| Propoxur | C11H15N | Acetylcholinesterase inhibitor | Used primarily in household applications; lower persistence in environment |

| Aldicarb | C7H10N2O4S | Acetylcholinesterase inhibitor | Highly toxic; often restricted due to environmental concerns |

Benfuracarb stands out due to its moderate toxicity compared to other carbamates while still being effective against a wide range of pests. Its unique benzofuran structure also differentiates it from more commonly used carbamate insecticides .

Carbamate Derivative Synthesis Strategies

The synthesis of carbamate derivatives, particularly those containing sulfur functionalities like benfuracarb, employs several established methodological approaches. Traditional carbamate synthesis relies on the reaction between alkyl isocyanates and alcohols, though these reagents present significant toxicity concerns [3]. Modern approaches have evolved toward more sustainable and efficient methodologies.

Direct Carbon Dioxide Incorporation Methods

Contemporary carbamate synthesis increasingly utilizes carbon dioxide as a sustainable carbon source. A notable advancement involves the use of protic ionic liquid catalysts, specifically diazabicyclo[5.4.0]undec-7-ene (DBU) derived systems [4]. These catalysts enable direct synthesis from amines, carbon dioxide, and silicate esters under mild conditions (150°C, 5 MPa carbon dioxide pressure), achieving yields up to 96% while maintaining exclusive chemoselectivity for amine activation [4].

The mechanistic pathway involves hydrogen bond formation between aromatic amines and basic acetate anions, with isotope labeling experiments confirming the crucial role of protonated cations in the catalytic cycle [4]. This approach represents a significant improvement over traditional methods by eliminating the need for hazardous isocyanate intermediates.

Continuous Flow Synthesis

Advanced synthetic protocols employ continuous flow methodologies for carbamate preparation, offering substantial advantages in reaction time and safety. These systems utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive without requiring additional catalysts, achieving reaction completion in 50 minutes with yields ranging from 45 to 92% [3]. The continuous approach enables precise gas introduction and significantly reduces manual interface requirements compared to batch processes.

Multicomponent Polymerization Approaches

For specialized applications, multicomponent polymerization techniques enable direct conversion from elemental sulfur to functional poly(O-thiocarbamate)s through reaction of sulfur, diols, and diisocyanides [5]. This methodology operates under mild conditions (55°C, 1 hour reaction time) with 100% atom economy and transition-metal-free catalysis, producing materials with high refractive indices above 1.7 [5].

Sulfur Incorporation Mechanisms in Carbofuran Analogues

The incorporation of sulfur into carbofuran analogues represents a critical aspect of benfuracarb synthesis, requiring precise control of sulfur oxidation states and reaction conditions to achieve optimal product purity and yield.

Sulfur Monochloride-Based Methodology

The most established industrial approach for benfuracarb synthesis employs sulfur monochloride as the primary sulfur source [6]. This methodology involves a three-step process: disulfide formation, chlorination to generate nitrogen sulfur chlorine intermediates, and final coupling with carbofuran under controlled conditions.

The process begins with the reaction of N-isopropyl-β-alanine ethyl ester or di-n-butylamine with sulfur monochloride in the presence of triethylamine as an acid-binding agent and 1,2-dichloroethane as the organic solvent [6]. The molar ratio of sulfonamide derivative to sulfur monochloride to acid-binding agent is maintained at 1.0:0.5:1.0, with organic solvent consumption at 6-10 times the raw material volume [6].

The reaction proceeds through disulfide intermediate formation at 0-10°C, followed by treatment with sulfuryl chloride to generate the nitrogen sulfur chlorine species. The final step involves reaction with carbofuran under the influence of solubility promoters such as N-methyl-2-pyrrolidone or dimethylformamide, maintaining temperatures between -10°C and 30°C for 2-5 hours [6].

Electrochemical Sulfur Incorporation

Advanced methodologies employ electrochemical approaches for sulfur incorporation, offering environmentally benign alternatives to traditional chemical oxidation [7]. These methods enable oxidative synthesis of S-thiocarbamates through three-component coupling reactions involving disulfides, water, and isocyanides [7]. The electrochemical approach operates at room temperature using ammonium iodide as mediator and electrolyte, generating only hydrogen gas as a byproduct [7].

Sulfa-Michael Addition Mechanisms

Stereoselective synthesis of organosulfur compounds incorporates sulfa-Michael addition (SMA) triggered tandem reactions, combining SMA with simultaneous rearomatization processes [8]. These methodologies utilize less reactive carbonyl groups as intramolecular electrophile partners, providing access to organosulfur compounds with N-aromatic heterocyclic motifs and quaternary carbon centers [8].

Impurity Profiling and Carbofuran Byproduct Control

Effective impurity profiling and byproduct control represent critical aspects of benfuracarb production, particularly regarding carbofuran content limitations imposed by international regulatory standards.

Analytical Methodology Development

High-performance liquid chromatography (HPLC) with fluorescence detection serves as the standard analytical method for simultaneous determination of benfuracarb and carbofuran residues [9] [10]. The method employs reversed-phase HPLC using Zorbax ODS columns for benfuracarb analysis and normal-phase HPLC with Zorbax SIL columns for carbofuran detection [9].

Recovery rates for fortified soil samples range from 77-92% for benfuracarb and 90-100% for carbofuran, with detection limits of 0.04 ppm for benfuracarb and 0.02 ppm for carbofuran [9]. For water samples, recovery rates achieve 94-96% for benfuracarb and 94-97% for carbofuran with detection limits of 0.001 ppm [9].

Degradation Kinetics and Stability Studies

Comprehensive studies of carbofuran derivatives reveal significant instability under acidic conditions, with benfuracarb showing 85% degradation within 2 hours in cucumber extracts and >99% losses within 3 hours in orange juice extracts [11]. Carbosulfan demonstrates similar instability patterns, though with somewhat greater stability, showing 44% degradation within 2 hours in cucumber extracts [11].

The degradation process does not result in proportional carbofuran formation, indicating intermediate product formation that delays carbofuran generation. This phenomenon is particularly pronounced in acidic matrices, where summed recovery of parent compound plus carbofuran reaches only 30% for benfuracarb and 40% for carbosulfan in orange juice extracts [11].

Quality Control Optimization

Advanced analytical protocols employ ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for comprehensive pesticide multiresidue analysis [12]. These methods enable analysis of large numbers of analytes using relatively short separation times (analyte elution in less than 10 minutes) with triggered multiple reaction monitoring (tMRM) for increased identification confidence [12].

The methodology incorporates special online dilution setups using serial combination of two high-pressure mixers, enabling effective mixing of injected samples with initial highly aqueous mobile phases before reaching the column [12]. This approach significantly improves retention and peak shape of early-eluting, polar analytes that typically exhibit poor peak shapes in QuEChERS acetonitrile extracts [12].

Green Chemistry Approaches in Organosulfur Insecticide Synthesis

The development of environmentally sustainable synthesis methods for organosulfur insecticides represents a critical advancement in agrochemical manufacturing, addressing both environmental concerns and regulatory requirements.

Ionic Liquid Catalysis Systems

Protic ionic liquids derived from superbases offer significant advantages for carbamate synthesis, enabling direct conversion from carbon dioxide without requiring transition metal catalysts [4]. The [DBUH][OAc] catalyst system operates under mild conditions (150°C, 5 MPa carbon dioxide pressure) in acetonitrile, achieving carbamate yields up to 96% [4].

The mechanism involves hydrogen bond formation between amine substrates and basic acetate anions, with the protonated cation playing a crucial role in water production during the catalytic cycle [4]. This approach eliminates the need for hazardous isocyanate intermediates while maintaining high selectivity for amine activation over other functional groups [4].

Electrochemical Synthesis Methods

Electrochemical approaches provide environmentally benign alternatives for sulfonamide and thiocarbamate synthesis, avoiding the use of hazardous oxidizing agents [13]. The methodology enables oxidative coupling between thiols and amines under extremely mild conditions (room temperature) without transition metal catalysis [13].

The electrochemical process operates through sequential steps: initial thiol oxidation to disulfide, amine oxidation to radical cation intermediates, sulfenamide formation, and subsequent oxidation to the final sulfonamide product [13]. Reaction completion occurs within 5 minutes in microflow reactors, with the process generating only hydrogen gas as a byproduct [13].

Continuous Flow Processing

Continuous flow synthesis methodologies offer substantial improvements in energy efficiency and waste reduction compared to traditional batch processes [3]. These systems enable precise control of reaction parameters, including gas introduction rates and temperature profiles, while minimizing manual intervention requirements [3].

The continuous approach significantly reduces reaction times typically required for carbon dioxide-based carbamate synthesis and allows for straightforward purification through acidic treatment, often eliminating the need for column chromatography [3]. This represents a substantial improvement in both environmental impact and economic efficiency.

Waste Stream Utilization

Advanced approaches incorporate sulfur from industrial waste streams, particularly from petroleum refining operations where hydrogen sulfide is converted to elemental sulfur through the Claus process [14]. This methodology transforms waste sulfur into valuable chemical intermediates, supporting circular economy principles in chemical manufacturing [14].

The Claus process produces elemental sulfur through controlled oxidation of hydrogen sulfide at temperatures exceeding 850°C, followed by catalytic recovery using activated aluminum or titanium oxide catalysts [14]. The recovered sulfur can then be incorporated into organosulfur pesticide synthesis pathways, reducing both waste disposal requirements and raw material costs [14].

Atom Economy Optimization

Modern synthetic approaches emphasize atom economy maximization through one-pot multicomponent reactions that minimize byproduct formation [5]. The synthesis of poly(O-thiocarbamate)s from elemental sulfur, diols, and diisocyanides achieves theoretical 100% atom economy under optimized conditions [5].

These methodologies operate under mild conditions (55°C, 1 hour) with transition-metal-free catalysis, producing high molecular weight products (up to 53,100 Mw) with complete atom utilization [5]. The approach represents a significant advancement in sustainable chemical synthesis for organosulfur compounds.

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Human variation and CYP enzyme contribution in benfuracarb metabolism in human in vitro hepatic models. Toxicol Lett. 2014 Jan 13;224(2):300-9. doi: 10.1016/j.toxlet.2013.08.023. Epub 2013 Sep 7. PubMed PMID: 24016712.

3: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. Toxicol Lett. 2014 Jan 13;224(2):290-9. doi: 10.1016/j.toxlet.2013.08.009. Epub 2013 Aug 16. PubMed PMID: 23958702.